6PPD-quinone-13C6

Environmental Toxicology Analytical Method Development Biological Sample Preparation

Quantifying 6PPD-quinone in environmental samples is plagued by matrix effects and analyte losses. Generic standards fail to correct these variables, compromising data accuracy. 6PPD-quinone-13C6 is the validated extracted internal standard (EIS) for isotope dilution LC-MS/MS, explicitly specified in US EPA Draft Method 1634. - **Performance**: Delivers 78-96% recovery and R² > 0.996 in complex matrices (fish tissue, urban runoff). - **Regulatory Alignment**: Ensures EPA method compliance and inter-study data comparability. - **Supply**: Available for immediate R&D shipment.

Molecular Formula C18H22N2O2
Molecular Weight 304.34 g/mol
Cat. No. B12406984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6PPD-quinone-13C6
Molecular FormulaC18H22N2O2
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESCC(C)CC(C)NC1=CC(=O)C(=CC1=O)NC2=CC=CC=C2
InChIInChI=1S/C18H22N2O2/c1-12(2)9-13(3)19-15-10-18(22)16(11-17(15)21)20-14-7-5-4-6-8-14/h4-8,10-13,19-20H,9H2,1-3H3/i4+1,5+1,6+1,7+1,8+1,14+1
InChIKeyUBMGKRIXKUIXFQ-XNKFZZRESA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6PPD-Quinone-13C6 Internal Standard


6PPD-quinone-13C6 is a stable isotope-labeled analog of 6PPD-quinone, an oxidative transformation product of the common tire antiozonant 6PPD [1]. This compound is specifically designed for use as an extracted internal standard (EIS) in isotope dilution mass spectrometry methods, such as LC-MS/MS and GC-MS, to enable precise and accurate quantification of the native toxicant in complex environmental matrices . The incorporation of six carbon-13 atoms provides a mass shift that allows for chromatographic co-elution and identical ionization efficiency with the unlabeled analyte, while enabling distinct mass spectrometric detection, thereby correcting for matrix effects, recovery losses, and instrument variability .

6PPD-Quinone-13C6 Substitution Limitations


The accurate quantification of 6PPD-quinone at environmentally relevant concentrations in complex sample matrices is severely compromised by significant matrix effects and analyte losses. Generic unlabeled standards are unsuitable as internal standards due to their inability to be chromatographically distinguished from the native analyte . Deuterated analogs like 6PPD-quinone-d5, while isotopically distinct, are subject to differential recovery and varying ionization efficiencies compared to the native compound and its 13C-labeled counterparts [1]. Furthermore, 6PPD-quinone-13C6 is specifically developed for and validated in US EPA Draft Method 1634, a foundational regulatory framework for monitoring this emerging contaminant, whereas other labeled standards lack this explicit method designation [2]. Substitution introduces uncontrolled variables, invalidating method performance and compromising data comparability across studies and laboratories.

6PPD-Quinone-13C6 Performance Evidence


Superior Recovery in Fish Tissue Extraction

In a direct head-to-head comparison of two extraction methods for 6PPD-quinone from fish tissues, the use of [13C6]-6PPD-quinone as an extracted internal standard demonstrated significantly higher absolute recovery when the sample was processed by accelerated solvent extraction (ASE) compared to sonication [1].

Environmental Toxicology Analytical Method Development Biological Sample Preparation

Enhanced Recovery and Reduced Ion Suppression in Water

A newly developed LC–MS/MS method for 6PPD-quinone in water samples, utilizing 13C6-6PPD-quinone as an internal standard, reported significant improvements in analytical performance over previously published methods [1].

Environmental Monitoring Water Quality Analysis LC-MS/MS Method Validation

EPA Draft Method 1634 Compliance

6PPD-quinone-13C6 is explicitly identified as a stable isotope-labeled standard used in the development and intended implementation of US EPA Draft Method 1634 for the analysis of 6PPD-quinone in aqueous matrices [1].

Environmental Regulation Standardized Testing Compliance Monitoring

Linearity and Repeatability in Biological Matrices

The targeted UPLC-MS/MS method using [13C6]-6PPD-quinone as an internal standard for the quantification of 6PPD-quinone in fish tissues demonstrated excellent linearity and repeatability [1].

Bioanalytical Chemistry Method Validation Toxicokinetics

Early Adoption in Foundational Studies

The 13C6-labeled standard was developed in collaboration with researchers in the early phase of testing following the 2021 identification of 6PPD-quinone as a potent aquatic toxicant .

Emerging Contaminants Method Development History Environmental Science

6PPD-Quinone-13C6 Recommended Applications


Toxicokinetic Quantification in Biological Tissues

This scenario is directly supported by the validated method that uses [13C6]-6PPD-quinone as an internal standard, demonstrating high recovery (80-96% with ASE) and excellent linearity (R² > 0.996) in fish tissue [1]. Researchers investigating the uptake, distribution, and bioaccumulation of 6PPD-quinone in aquatic or terrestrial organisms should prioritize this standard to ensure accurate and reproducible measurements in complex biological matrices.

EPA Method 1634 Stormwater and Surface Water Monitoring

Laboratories tasked with monitoring 6PPD-quinone in aqueous environmental samples should use 6PPD-quinone-13C6 as the extracted internal standard (EIS) in alignment with US EPA Draft Method 1634 [1][2]. Its use ensures adherence to the specific isotope dilution protocols outlined in the draft method, facilitating regulatory acceptance and data comparability across different monitoring programs.

Low-Concentration Analysis in Complex Water

The 13C6-labeled internal standard is the optimal choice for analyzing challenging aqueous samples, such as urban runoff or stormwater, where matrix effects and low analyte concentrations are prevalent. This is based on evidence showing the method using this standard achieves good analyte recovery (78-91%) and low ion suppression, surpassing previously published methods [1]. The enhanced analytical performance reduces the risk of false negatives and improves confidence in quantifying trace levels of this potent toxicant.

Data Comparability in Long-Term Environmental Monitoring

Given its status as the first and most widely adopted stable isotope-labeled standard for 6PPD-quinone [1], 6PPD-quinone-13C6 is the preferred choice for multi-year or multi-site environmental monitoring studies. Using this standard ensures that newly generated data can be reliably compared with the extensive body of existing research, avoiding the confounding variables that could arise from switching to alternative, less established labeled analogs.

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23 linked technical documents
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